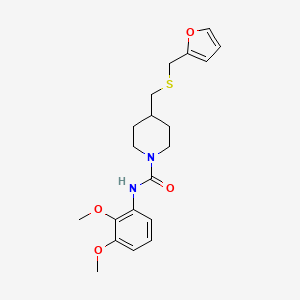
N-(2,3-dimethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dimethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N2O4S. The compound features:
- Piperidine ring : Provides a basic nitrogen atom conducive to interactions with biological targets.
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
- Furan moiety : Known for its reactivity and potential interactions with biological macromolecules.
- Thioether linkage : Imparts unique chemical properties that may affect biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could modulate the activity of various receptors, including those involved in neurotransmission and inflammation.
- Antioxidant Activity : The presence of methoxy groups may contribute to radical scavenging properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related thioether compounds have shown:
- Induction of apoptosis in cancer cells through caspase activation.
- Inhibition of cell proliferation in various cancer cell lines, such as MCF-7 and SK-MEL-2.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Thioether | MCF-7 | 10.5 | Apoptosis induction |
| Related Piperidine | SK-MEL-2 | 8.7 | Growth inhibition |
Neuroprotective Effects
The piperidine structure is often associated with neuroprotective effects. Studies suggest that compounds with similar configurations can protect neuronal cells from oxidative stress and apoptosis.
- Cell Model : Human neuroblastoma SH-SY5Y cells treated with the compound showed decreased levels of reactive oxygen species (ROS).
- Mechanism : The protective effect is believed to be mediated through the modulation of the Nrf2 pathway, enhancing the expression of antioxidant enzymes.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant potential of a related compound using DPPH and ABTS assays.
- Results indicated a significant reduction in free radicals, suggesting potential applications in oxidative stress-related conditions.
-
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth compared to controls, indicating its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-24-18-7-3-6-17(19(18)25-2)21-20(23)22-10-8-15(9-11-22)13-27-14-16-5-4-12-26-16/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOIQDACZXPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













